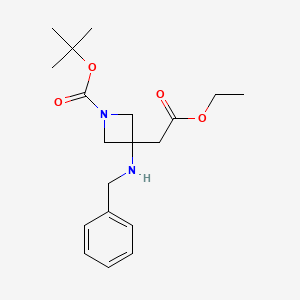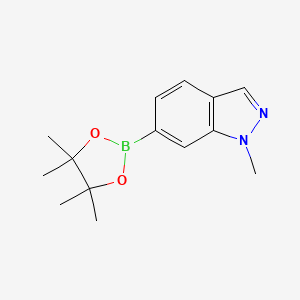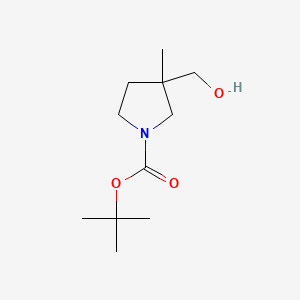
Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, also known as TBBA, is an organic compound that is widely used in scientific research. TBBA is a versatile compound that can be used in a variety of applications, from synthesizing other compounds to studying the effects of various drugs on the body. TBBA has a wide range of biochemical and physiological effects, making it a valuable tool for researchers.
Aplicaciones Científicas De Investigación
Asymmetric Catalysis
Azetidine derivatives, including compounds similar to “Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate”, have been utilized in asymmetric catalysis. They serve as chiral ligands and organocatalysts to induce asymmetry in various chemical reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions .
Organic Synthesis and Medicinal Chemistry
Azetidines are significant in organic synthesis and medicinal chemistry due to their considerable ring strain which drives reactivity. This strain makes azetidines more stable than related aziridines, allowing for diverse synthetic applications .
[2+2] Cycloaddition Reactions
New [2+2] cycloaddition reactions have been developed for azetidine synthesis. These reactions are crucial for constructing the four-membered azetidine ring, which is a core structure in many pharmaceuticals .
Metalated Azetidines
Applications of metalated azetidines have been explored, which involve the use of metal ions to facilitate various chemical transformations. This can lead to the development of new compounds with potential applications in drug development .
C(sp3)–H Functionalization
Practical C(sp3)–H functionalization using azetidines has been achieved. This method allows for the direct modification of carbon-hydrogen bonds, which is a valuable tool in molecular editing .
Opening with Carbon Nucleophiles
Azetidines can be opened facilely with carbon nucleophiles. This property is used in synthetic chemistry to introduce new functional groups into molecules, expanding their utility .
Polymer Synthesis
Azetidines have found application in polymer synthesis. The unique properties of azetidine rings can impart novel characteristics to polymers, making them suitable for specialized applications .
Propiedades
IUPAC Name |
tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-5-24-16(22)11-19(20-12-15-9-7-6-8-10-15)13-21(14-19)17(23)25-18(2,3)4/h6-10,20H,5,11-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHFVZMWBIEBOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B567661.png)
![N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine](/img/structure/B567663.png)